2-(3-CHLOROBENZAMIDO)-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
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Overview
Description
2-(3-Chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a chlorobenzamido group, which is known for its potential biological activities.
Preparation Methods
The synthesis of 2-(3-chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of N-(chloromethyl)-3-chlorobenzamide with triethylamine in dry acetone . The structure of the newly synthesized compound is characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and mass spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(3-Chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamido group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include sodium amide, potassium carbonate, and various organoboron reagents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it has been studied for its potential to act as an agonist for the sigma-1 receptor, which is involved in various cellular processes .
Comparison with Similar Compounds
2-(3-Chlorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can be compared with other similar compounds such as:
3,5-Dichloro-N-(2-chlorophenyl)benzamide: This compound also contains a chlorobenzamido group and has been studied for its biological activities.
N-(2,4-Dichlorophenyl)-2-nitrobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-5-4-6-10(15)7-9/h4-7H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEGIPVLAVUUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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